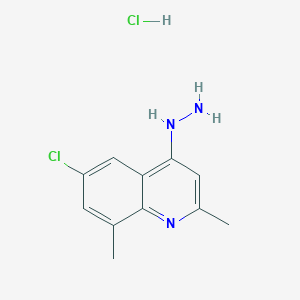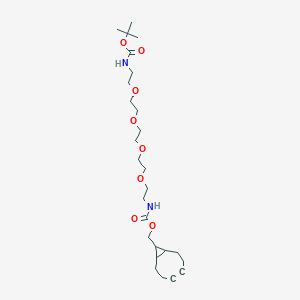
endo-BCN-PEG4-Boc-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-BCN-PEG4-Boc-amine: is a compound used primarily as a linker in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a Boc-protected amine. The BCN group is highly reactive with azide-tagged biomolecules, making it a valuable tool in bioconjugation and molecular labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-Boc-amine involves the conjugation of a BCN group with a polyethylene glycol (PEG) chain that has a Boc-protected amine. The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified to achieve a high purity level (≥98%) and is stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: endo-BCN-PEG4-Boc-amine undergoes several types of reactions, including:
Click Chemistry Reactions: The BCN group reacts with azide-bearing compounds to form stable triazole linkages.
Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Azide-bearing Compounds: Used in click chemistry reactions with the BCN group.
Mild Acids: Used for deprotecting the Boc group to yield the free amine.
Major Products Formed:
Triazole Linkages: Formed from the reaction of the BCN group with azide-bearing compounds.
Free Amine: Formed from the deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
endo-BCN-PEG4-Boc-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation and molecular labeling to study biological processes.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of endo-BCN-PEG4-Boc-amine involves its reactivity with azide-bearing biomolecules. The BCN group undergoes a click chemistry reaction with azides to form stable triazole linkages. The Boc-protected amine can be deprotected to yield a free amine, which can further react with various functional groups .
Vergleich Mit ähnlichen Verbindungen
endo-BCN-PEG4-amine: Similar to endo-BCN-PEG4-Boc-amine but lacks the Boc-protected amine.
Propargyl-PEG3-bromide: Contains a propargyl group and a bromide group, used in click chemistry with azide-bearing compounds.
Uniqueness: this compound is unique due to its combination of a BCN group and a Boc-protected amine, allowing for versatile applications in bioconjugation and molecular labeling .
Eigenschaften
Molekularformel |
C26H44N2O8 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H44N2O8/c1-26(2,3)36-25(30)28-11-13-32-15-17-34-19-18-33-16-14-31-12-10-27-24(29)35-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
XFUMWZYNWUSABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



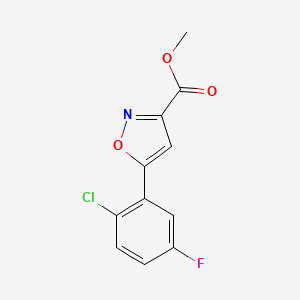

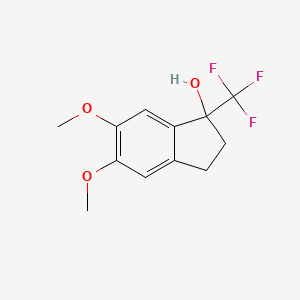
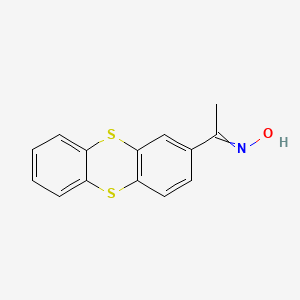
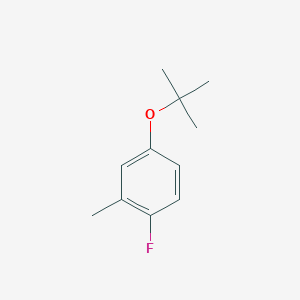

![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
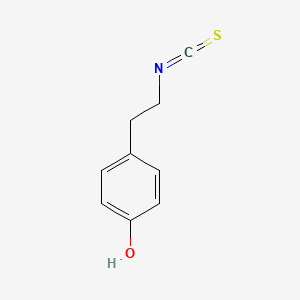
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
